

Spectroscopic Analysis of 3-Chloro-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-nitroaniline

Cat. No.: B1295001

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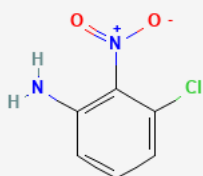
This guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-nitroaniline** (CAS No: 59483-54-4), a key intermediate in various chemical syntheses. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure

Chemical Formula: $C_6H_5ClN_2O_2$

Molecular Weight: 172.57 g/mol [1][2]

Structure:



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **3-Chloro-2-nitroaniline**.

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.21–7.11	m	-	2H	Aromatic Protons
6.97–6.89	m	-	1H	Aromatic Proton
4.40	br	-	2H	-NH ₂

Note: Data obtained from a 500 MHz spectrometer in CDCl_3 .^[3]

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
147.61	C-NH ₂
143.77	C-NO ₂
130.07	C-H
125.40	C-Cl
113.47	C-H
109.87	C-H

Note: Data obtained from a 125 MHz spectrometer in CDCl_3 .^[3]

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not readily available, the characteristic IR absorption bands for the functional groups in **3-Chloro-2-nitroaniline** can be predicted.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3500-3300	N-H (Amine)	Symmetric & Asymmetric Stretching
1630-1560	N-H (Amine)	Bending
1560-1530	N=O (Nitro)	Asymmetric Stretching
1385-1345	N=O (Nitro)	Symmetric Stretching
1600-1450	C=C (Aromatic)	Stretching
850-650	C-Cl (Chloro)	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The theoretical molecular weight of **3-Chloro-2-nitroaniline** is approximately 172.57 g/mol .^[1] Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern.^[1]

Predicted Mass Spectrometry Data

Adduct Type	Predicted m/z
[M+H] ⁺	173.01123
[M+Na] ⁺	194.99317
[M+K] ⁺	210.96711
[M-H] ⁻	170.99667
[M] ⁺	172.00340

Data sourced from computational predictions.^{[1][4]}

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-2-nitroaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Data Acquisition:
 - Acquire ^1H NMR spectra on a 400 or 500 MHz spectrometer.
 - Acquire ^{13}C NMR spectra on a 100 or 125 MHz spectrometer.
 - Typical parameters for ^1H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - For ^{13}C NMR, a proton-decoupled sequence is typically used with a 45° pulse angle and a relaxation delay of 2 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

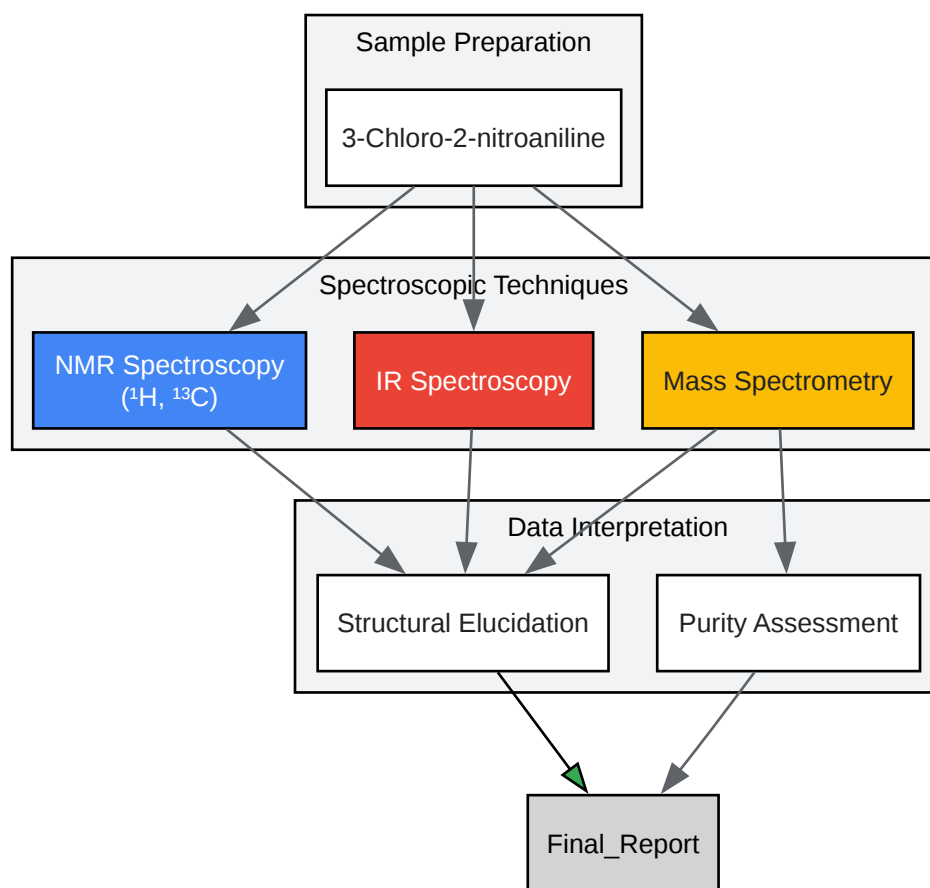
- **Data Processing:** Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
- **Data Acquisition:**
 - Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
 - For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph (LC-MS).
 - Acquire the mass spectrum over a relevant m/z range.
- **Data Analysis:** Analyze the resulting spectrum to determine the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution for chlorine should be observed.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **3-Chloro-2-nitroaniline**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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